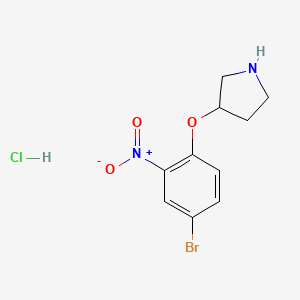

3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1219976-31-4

Cat. No.: VC3390991

Molecular Formula: C10H12BrClN2O3

Molecular Weight: 323.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219976-31-4 |

|---|---|

| Molecular Formula | C10H12BrClN2O3 |

| Molecular Weight | 323.57 g/mol |

| IUPAC Name | 3-(4-bromo-2-nitrophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H11BrN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H |

| Standard InChI Key | DCWPCXPXDCAQDN-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl |

| Canonical SMILES | C1CNCC1OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structure

Basic Information

3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride is a complex organic compound that incorporates several functional groups. The compound's core structural features include a pyrrolidine ring connected to a 4-bromo-2-nitrophenoxy group, with the hydrochloride salt form enhancing its stability and solubility in certain solvents.

| Parameter | Value |

|---|---|

| CAS Number | 1219976-31-4 |

| IUPAC Name | 3-(4-bromo-2-nitrophenoxy)pyrrolidine;hydrochloride |

| Molecular Formula | C₁₀H₁₂BrClN₂O₃ |

| Molecular Weight | 323.57 g/mol |

| Standard InChI | InChI=1S/C10H11BrN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H |

| Standard InChIKey | DCWPCXPXDCAQDN-UHFFFAOYSA-N |

| SMILES Notation | C1CNCC1OC2=C(C=C(C=C2)Br)N+[O-].Cl |

| PubChem Compound ID | 56830955 |

Structural Characteristics

The structure of 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride features several key elements that contribute to its chemical behavior. The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) is connected via an oxygen atom to a phenyl ring. This phenyl ring is substituted with both a bromine atom at the para position (4-position) and a nitro group at the ortho position (2-position).

The presence of the hydrochloride salt form indicates that the nitrogen in the pyrrolidine ring exists as a protonated ammonium ion, with chloride as the counterion. This significantly affects the compound's solubility profile, making it more soluble in polar solvents compared to its free base form. The electron-withdrawing nitro group, combined with the bromine substituent, creates an electron-deficient aromatic system that influences the reactivity of the phenoxy moiety.

Physicochemical Properties

Physical Properties

While direct experimental data for 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride is limited in the available literature, some properties can be inferred based on its structure and from related compounds.

| Property | Value/Description | Notes |

|---|---|---|

| Physical Appearance | Likely a crystalline solid | Based on similar compounds |

| Solubility | Likely soluble in water and polar organic solvents | Due to its salt form |

| pH in Solution | Likely acidic | Due to hydrochloride salt |

| Stability | Relatively stable under standard conditions | May be sensitive to strong bases |

| Molecular Weight | 323.57 g/mol | Calculated from molecular formula |

The compound's physical properties would be significantly influenced by its salt form. The hydrochloride group enhances water solubility compared to the free base, which is an important consideration for both research applications and handling procedures.

Chemical Properties

The chemical behavior of 3-(4-Bromo-2-nitrophenoxy)pyrrolidine hydrochloride is largely determined by its functional groups. The pyrrolidine nitrogen, even in its protonated form, remains nucleophilic and can participate in various reactions under appropriate conditions. The nitro group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic aromatic substitution, particularly at positions ortho and para to it.

The bromine substituent provides a potential site for metal-catalyzed coupling reactions (such as Suzuki, Stille, or Buchwald-Hartwig couplings), making this compound potentially valuable as a building block in organic synthesis. The phenoxy linkage between the aromatic and pyrrolidine portions is relatively stable but could be susceptible to cleavage under strong acidic or basic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume